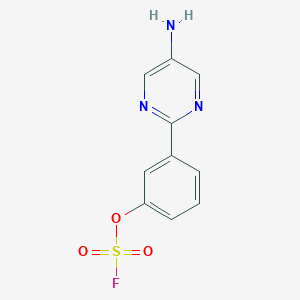

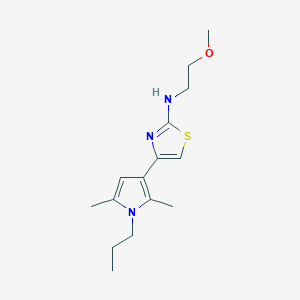

7-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

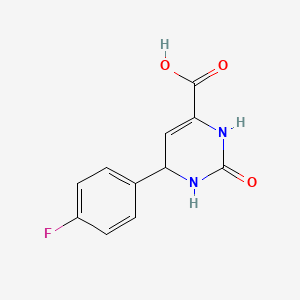

The compound “7-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione” is a complex organic molecule that contains several functional groups and structural features. It includes a quinazoline-2,4-dione moiety, a phenethyl group, a 1,2,4-oxadiazole ring, and a bromophenyl group .

Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the conjugated system. The bromine atom on the phenyl ring and the nitrogen atoms in the oxadiazole and quinazoline rings could have a significant impact on the electronic distribution within the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For instance, the bromine atom could be replaced in a nucleophilic substitution reaction. The carbonyl groups in the quinazoline-2,4-dione moiety could undergo reactions typical of carbonyl compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the bromine atom could increase its molecular weight and potentially its boiling point. The presence of the nitrogen atoms and the carbonyl groups could allow for hydrogen bonding, which could influence its solubility .科学的研究の応用

Biological Activity and Synthesis The compound and its derivatives show significant biological activity, particularly in terms of antibacterial and antifungal properties. A study by Sirgamalla and Boda (2019) detailed the synthesis of related compounds and evaluated their effectiveness against various bacterial strains such as Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa, as well as fungal strains like Aspergillus niger and Candida albicans. The results demonstrated that certain derivatives were as potent as standard drugs in combating these microorganisms, highlighting their potential in antimicrobial applications. The compounds were characterized using various spectroscopic methods, ensuring their proper identification and purity for biological studies (Sirgamalla & Boda, 2019).

Crystallographic and Molecular Studies The detailed structural analysis of similar compounds is crucial for understanding their biological activity and potential applications. For instance, Candan et al. (2001) conducted a comprehensive crystallographic analysis of a related compound, revealing insights into its molecular structure and bond lengths, which are fundamental for predicting the compound's reactivity and interactions with biological targets. Such studies are instrumental in drug design and the development of new pharmaceuticals (Candan et al., 2001).

Chemical Interactions and Transformations Understanding the chemical behavior of such compounds under various conditions is vital for their practical application in medicinal chemistry. Kuryazov et al. (2010) explored the interactions of a structurally similar quinazoline dione with different nucleophilic reagents, leading to the formation of various derivatives. This study underscores the compound's versatility and potential for creating a plethora of bioactive derivatives, each with potentially unique biological properties (Kuryazov et al., 2010).

作用機序

将来の方向性

The future research directions would depend on the intended use of this compound. If it’s intended to be a drug, future research could involve testing its efficacy and safety in biological models. If it’s intended for use in materials science, future research could involve studying its physical properties and potential applications .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid, which is then converted to the second intermediate, 7-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione.", "Starting Materials": [ "4-bromobenzoic acid", "thionyl chloride", "hydrazine hydrate", "ethyl acetoacetate", "2-nitrobenzaldehyde", "aniline", "sodium ethoxide", "acetic anhydride", "sodium hydroxide", "3-bromopropiophenone", "phosphorus oxychloride", "sodium bicarbonate", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium chloride", "water" ], "Reaction": [ "4-bromobenzoic acid is reacted with thionyl chloride to form 4-bromobenzoyl chloride.", "4-bromobenzoyl chloride is then reacted with hydrazine hydrate to form 4-bromo-N'-hydrazinylbenzamide.", "Ethyl acetoacetate is reacted with 2-nitrobenzaldehyde in the presence of aniline and sodium ethoxide to form 3-(2-nitrobenzylidene)-2,4-pentanedione.", "3-(2-nitrobenzylidene)-2,4-pentanedione is then reacted with 4-bromo-N'-hydrazinylbenzamide in the presence of acetic anhydride and sodium acetate to form 7-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione.", "7-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione is purified by recrystallization from acetic acid and hydrochloric acid, followed by washing with water and drying to obtain the final product." ] } | |

CAS番号 |

1207011-35-5 |

製品名 |

7-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione |

分子式 |

C24H17BrN4O3 |

分子量 |

489.329 |

IUPAC名 |

7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C24H17BrN4O3/c25-18-9-6-16(7-10-18)21-27-22(32-28-21)17-8-11-19-20(14-17)26-24(31)29(23(19)30)13-12-15-4-2-1-3-5-15/h1-11,14H,12-13H2,(H,26,31) |

InChIキー |

SPKPNQJKVIPVCU-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)Br)NC2=O |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methanone](/img/structure/B2454359.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2454362.png)

![2-methoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2454365.png)

![4-[1-(2-Bromoprop-2-enyl)benzimidazol-2-yl]-1-(4-ethylphenyl)pyrrolidin-2-one](/img/structure/B2454368.png)

![4-[[Amino(dimethylamino)methylidene]amino]butanoic acid;hydrochloride](/img/structure/B2454372.png)